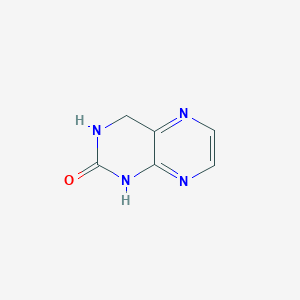
2-Pteridinol,3,4-dihydro-(7ci,8ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alilusemkalium: ist ein niedermolekulares Medikament, das von der Mochida Pharmaceutical Co., Ltd. entwickelt wurde. Es ist vor allem für seine diuretischen Eigenschaften bekannt, die es bei der Behandlung von Erkrankungen wie Ödemen wirksam machen. Die Summenformel von Alilusemkalium lautet C17H15ClKN2O5S .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von Alilusemkalium umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die detaillierten Synthesewege und Reaktionsbedingungen sind firmenintern und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen hergestellt wird, die Chlorierung, Sulfonierung und die Bildung von Kaliumsalzen umfassen .
Industrielle Produktionsmethoden: : Die industrielle Produktion von Alilusemkalium erfolgt wahrscheinlich unter Verwendung großtechnischer organischer Synthesetechniken, einschließlich Batch- und kontinuierlicher Verfahren. Die Produktionsmethoden sind so konzipiert, dass eine hohe Reinheit und Ausbeute des Endprodukts sichergestellt wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Alilusemkalium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Alilusemkalium kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Alilusemkalium in seine entsprechenden reduzierten Formen umwandeln.
Substitution: Alilusemkalium kann nucleophile Substitutionsreaktionen eingehen, bei denen die Chlorid- oder Sulfonatgruppen durch andere Nucleophile ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide werden häufig in Substitutionsreaktionen verwendet
Hauptprodukte: : Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone und verschiedene substituierte Derivate von Alilusemkalium .
Wissenschaftliche Forschungsanwendungen
Alilusemkalium hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung diuretischer Mechanismen und der Hemmung von Ionenkanälen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf den zellulären Ionentransport und seine potenzielle Rolle bei der Regulierung des Zellvolumens.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Ödemen und Bluthochdruck.
Industrie: Wird bei der Entwicklung neuer Diuretika und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt
Wirkmechanismus
Alilusemkalium entfaltet seine Wirkung durch die Hemmung von Chloridkanälen in den Nierentubuli, was zu einer erhöhten Ausscheidung von Natrium- und Chloridionen führt. Dies führt zu einer erhöhten Urinproduktion und einer verringerten Flüssigkeitsansammlung. Zu den molekularen Zielstrukturen gehören Chloridkanäle und organische Anionen-transportierende Polypeptide (OATP), die eine Rolle bei der Aufnahme und Ausscheidung der Verbindung spielen .
Wirkmechanismus
Alilusem potassium exerts its effects by inhibiting chloride channels in the renal tubules, leading to increased excretion of sodium and chloride ions. This results in increased urine output and reduced fluid retention. The molecular targets include chloride channels and organic anion transporting polypeptides (OATP), which play a role in the uptake and excretion of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Furosemid: Ein weiteres Diuretikum, das Natrium-Kalium-Chlorid-Cotransporter in den Nierentubuli hemmt.
Hydrochlorothiazid: Ein Diuretikum, das Natrium-Chlorid-Symporter in den distalen gewundenen Tubuli hemmt.
Bumetanid: Ähnlich wie Furosemid hemmt es Natrium-Kalium-Chlorid-Cotransporter, ist aber potenter
Einzigartigkeit: : Alilusemkalium ist einzigartig aufgrund seiner spezifischen Hemmung von Chloridkanälen und seines Potenzials für geringere Nebenwirkungen im Vergleich zu anderen Diuretika. Seine einzigartige molekulare Struktur und sein Wirkmechanismus machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen .
Eigenschaften
CAS-Nummer |
16878-89-0 |
|---|---|
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
3,4-dihydro-1H-pteridin-2-one |
InChI |
InChI=1S/C6H6N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-2H,3H2,(H2,8,9,10,11) |
InChI-Schlüssel |
WEVWMDXKENHVCZ-UHFFFAOYSA-N |
SMILES |
C1C2=NC=CN=C2NC(=O)N1 |
Kanonische SMILES |
C1C2=NC=CN=C2NC(=O)N1 |
Synonyme |
2-Pteridinol, 3,4-dihydro- (7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















